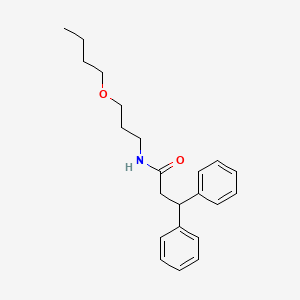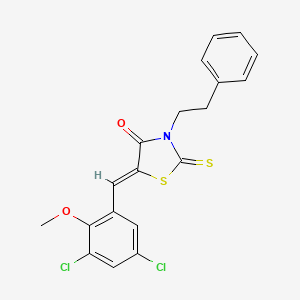
3-(4-quinazolinylamino)phenol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-quinazolinylamino)phenol hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that has been used in various studies to investigate its mechanism of action and its biochemical and physiological effects.
科学的研究の応用
3-(4-quinazolinylamino)phenol hydrochloride has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. It has been shown to have potential anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been investigated as a potential drug candidate for the treatment of various other diseases such as diabetes and inflammation.
作用機序
The mechanism of action of 3-(4-quinazolinylamino)phenol hydrochloride is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or signaling pathways that are involved in cell growth and survival. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-(4-quinazolinylamino)phenol hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes such as tyrosine kinases and protein kinases, which are involved in cell signaling and growth. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.
実験室実験の利点と制限
One of the main advantages of using 3-(4-quinazolinylamino)phenol hydrochloride in lab experiments is its potential to inhibit specific enzymes or signaling pathways, which can provide insights into their role in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues. Therefore, careful dose-response studies are required to determine the optimal concentration for each experiment.
将来の方向性
There are several future directions for the study of 3-(4-quinazolinylamino)phenol hydrochloride. One potential direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and inflammation. Another direction is to study its mechanism of action in more detail, including the identification of its molecular targets and the signaling pathways involved. Additionally, further studies are needed to determine the optimal dose and administration route for this compound in different experimental models.
合成法
The synthesis of 3-(4-quinazolinylamino)phenol hydrochloride involves the reaction of 4-chloro-3-nitrophenol with 4-aminobenzoic acid in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then treated with hydrochloric acid to yield 3-(4-quinazolinylamino)phenol hydrochloride. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
3-(quinazolin-4-ylamino)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O.ClH/c18-11-5-3-4-10(8-11)17-14-12-6-1-2-7-13(12)15-9-16-14;/h1-9,18H,(H,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTRCGWEOYJIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Quinazolinylamino)phenol hydrochloride | |
CAS RN |
168836-04-2 |
Source


|
| Record name | Phenol, 3-(4-quinazolinylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168836-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5207620.png)
![1-methyl-2-(3-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5207622.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-bromophenyl)thio]acetamide](/img/structure/B5207626.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5207638.png)
![1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5207640.png)
![11-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5207641.png)
![3'-(4-bromophenyl)-5'-(4-methylphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5207652.png)
![1-(4-ethylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5207662.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5207668.png)
![9-[3-(3-methoxyphenoxy)propyl]-9H-carbazole](/img/structure/B5207685.png)
